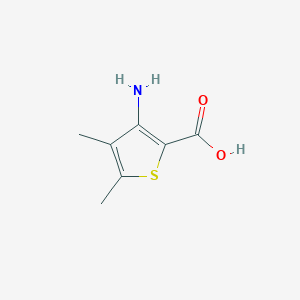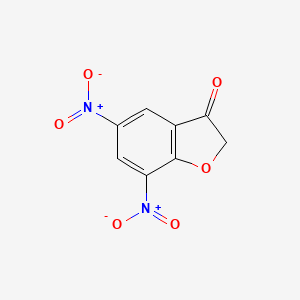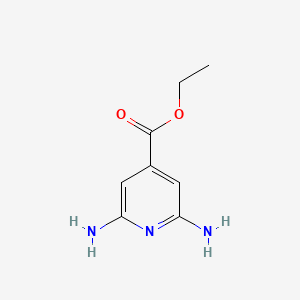
N 0425 hydrochloride
Vue d'ensemble
Description
N 0425 hydrochloride, also known as N-methyl-N-propargyl-2-aminotetralin hydrochloride, is a potent monoamine oxidase inhibitor. It is known for its ability to inhibit both monoamine oxidase A and monoamine oxidase B enzymes. This compound has been studied for its neuropharmacological properties and potential therapeutic applications in treating neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N 0425 hydrochloride involves the reaction of N-methyl-2-aminotetralin with propargyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N 0425 hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N 0425 hydrochloride has several scientific research applications:
Neuropharmacology: It is used to study the inhibition of monoamine oxidase enzymes and their role in neurological disorders.
Cell Biology: It serves as a research tool to investigate protein interactions and cellular pathways.
Pharmacology: It is used to explore the effects of monoamine oxidase inhibition on neurotransmitter levels and behavior
Mécanisme D'action
N 0425 hydrochloride exerts its effects by inhibiting monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to enhanced neurotransmission. This mechanism is particularly relevant in the treatment of neurological disorders like Parkinson’s disease and depression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selegiline: Another monoamine oxidase inhibitor with selectivity for monoamine oxidase B.
Rasagiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Deprenyl: A semi-rigid analogue of N 0425 hydrochloride with similar monoamine oxidase inhibiting properties.
Uniqueness
This compound is unique due to its equipotent inhibition of both monoamine oxidase A and monoamine oxidase B enzymes. This dual inhibition makes it a valuable research tool for studying the role of these enzymes in various neurological disorders. Additionally, its structural properties allow for the exploration of different chemical reactions and modifications.
Propriétés
IUPAC Name |
N-methyl-N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-3-10-15(2)14-9-8-12-6-4-5-7-13(12)11-14;/h1,4-7,14H,8-11H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUYKUZONMMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)


![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)


